molecular formula C18H22N6O B2926039 Pyridin-4-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone CAS No. 1797330-21-2

Pyridin-4-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2926039
CAS No.: 1797330-21-2
M. Wt: 338.415
InChI Key: VIJZHURVLZVUQT-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and has the chemical formula C5H5N .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Receptor Antagonism and Central Nervous System Applications

Pyridin-4-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone derivatives have been studied extensively for their applications in receptor antagonism, specifically targeting the histamine H3 receptor. This receptor is crucial for modulating neurotransmitter release in the central nervous system, implicating potential therapeutic applications for cognitive disorders, sleep disorders, and obesity. A study by Swanson et al. (2009) explored a series of compounds with diverse central hetero-aromatic linkers, including pyridine and pyrazine, demonstrating high affinity and selectivity for the human histamine H3 receptor. These compounds were found to cross the blood-brain barrier, offering a promising avenue for oral administration in treating central nervous system disorders (Swanson et al., 2009).

Synthesis and Structural Analysis

The synthetic versatility of this compound and its derivatives enables the exploration of novel chemical spaces. Gaby et al. (2003) discussed the condensation and cycloalkylation reactions leading to a range of heterocyclic compounds, highlighting the compound's utility in creating diverse molecular architectures. These synthetic routes open up new possibilities for drug discovery and material science, offering a platform for developing more effective and selective therapeutic agents (Gaby et al., 2003).

Antimicrobial and Antiproliferative Activities

The antimicrobial and antiproliferative potential of this compound derivatives has been a subject of interest in medicinal chemistry. Patel et al. (2011) synthesized amide derivatives displaying variable and modest activity against bacteria and fungi, indicating the compound's potential in addressing resistant microbial strains. Additionally, Fahim et al. (2021) explored the synthesis of novel heterocycles showing antimicrobial and anticancer activities, further emphasizing the compound's significance in developing new therapeutic agents (Patel et al., 2011); (Fahim et al., 2021).

Future Directions

The future directions in the research and development of such compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring different synthetic strategies and investigating the structure-activity relationship of the studied compounds .

Properties

IUPAC Name

pyridin-4-yl-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c25-18(15-3-5-19-6-4-15)24-11-9-22(10-12-24)16-13-17(21-20-14-16)23-7-1-2-8-23/h3-6,13-14H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJZHURVLZVUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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